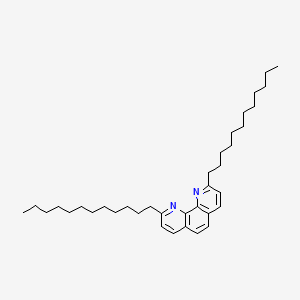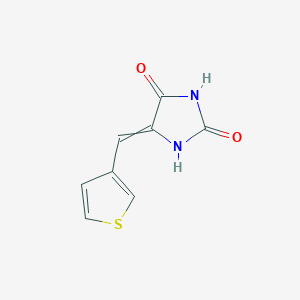
2,4-Imidazolidinedione, 5-(3-thienylmethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Imidazolidinedione, 5-(3-thienylmethylene)- is a chemical compound known for its unique structure and potential applications in various fields. This compound features an imidazolidinedione core with a thienylmethylene substituent, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Imidazolidinedione, 5-(3-thienylmethylene)- typically involves the condensation of 2,4-imidazolidinedione with a thienylmethylene precursor. Commonly used methods include:
Condensation Reaction: This involves reacting 2,4-imidazolidinedione with 3-thienylmethylene under acidic or basic conditions to form the desired product.
Catalytic Methods: Catalysts such as Lewis acids can be employed to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for controlled synthesis, ensuring high purity and yield.
Continuous Flow Reactors: For large-scale production, continuous flow reactors can be used to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,4-Imidazolidinedione, 5-(3-thienylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thienylmethylene group to a more saturated form.
Substitution: The thienylmethylene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Saturated thienyl derivatives.
Substitution Products: Various substituted imidazolidinediones.
Scientific Research Applications
2,4-Imidazolidinedione, 5-(3-thienylmethylene)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Imidazolidinedione, 5-(3-thienylmethylene)- involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or modify.
Pathways Involved: The compound may influence biochemical pathways related to cell growth, apoptosis, or metabolic processes.
Comparison with Similar Compounds
- 2,4-Imidazolidinedione, 5-(2-thienylmethylene)-
- 2,4-Imidazolidinedione, 5-(4-thienylmethylene)-
Comparison:
- Structural Differences: The position of the thienylmethylene group varies, affecting the compound’s reactivity and properties.
- Unique Properties: 2,4-Imidazolidinedione, 5-(3-thienylmethylene)- may exhibit unique reactivity due to the specific positioning of the thienyl group, influencing its chemical and biological activity.
This detailed overview provides a comprehensive understanding of 2,4-Imidazolidinedione, 5-(3-thienylmethylene)-, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
135352-57-7 |
|---|---|
Molecular Formula |
C8H6N2O2S |
Molecular Weight |
194.21 g/mol |
IUPAC Name |
5-(thiophen-3-ylmethylidene)imidazolidine-2,4-dione |
InChI |
InChI=1S/C8H6N2O2S/c11-7-6(9-8(12)10-7)3-5-1-2-13-4-5/h1-4H,(H2,9,10,11,12) |
InChI Key |
RATVJWNKXTYIHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C=C2C(=O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Benzenedicarbonitrile, 3-[(2-ethylhexyl)oxy]-](/img/structure/B14274419.png)
![Acetic acid, [[2-(aminosulfonyl)-6-benzothiazolyl]amino]oxo-, ethyl ester](/img/structure/B14274429.png)
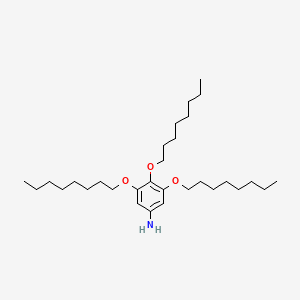

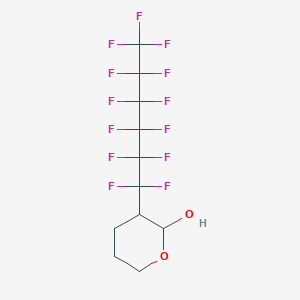

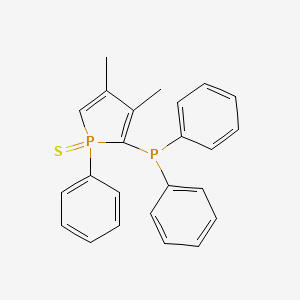


![5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol](/img/structure/B14274477.png)
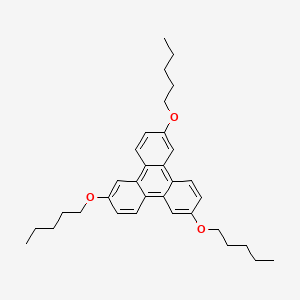
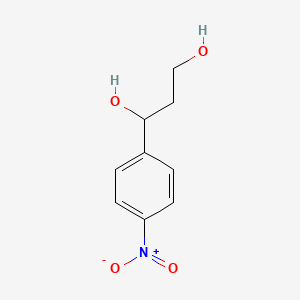
![Methyl 2-[(benzyloxy)methyl]prop-2-enoate](/img/structure/B14274488.png)
